molecular formula C17H14O2 B1598423 Ethyl 4-(phenylethynyl)benzoate CAS No. 63164-96-5

Ethyl 4-(phenylethynyl)benzoate

Cat. No.: B1598423
CAS No.: 63164-96-5
M. Wt: 250.29 g/mol
InChI Key: JOXFGLUYWQJUQC-UHFFFAOYSA-N
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Description

Ethyl 4-(phenylethynyl)benzoate: is an organic compound with the molecular formula C17H14O2 . It is a derivative of benzoic acid, where a phenylethynyl group is attached to the fourth carbon of the benzene ring, and an ethyl ester group is attached to the carboxyl group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-iodobenzoic acid and phenylacetylene .

  • Reaction Conditions: The reaction involves a palladium-catalyzed coupling reaction, specifically the Sonogashira coupling . This reaction requires a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).

  • Industrial Production Methods: On an industrial scale, the reaction is carried out in a solvent such as dimethylformamide (DMF) or toluene under an inert atmosphere (e.g., nitrogen or argon). The reaction temperature is typically maintained at 80-100°C .

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form 4-(phenylethynyl)benzoic acid .

  • Reduction: Reduction reactions can convert the compound to 4-(phenylethynyl)benzyl alcohol .

  • Substitution: Substitution reactions can occur at the ethyl ester group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium trioxide (CrO3) or potassium permanganate (KMnO4) .

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .

  • Substitution: Various nucleophiles can be used for substitution reactions, such as ammonia (NH3) or alcohols .

Major Products Formed:

  • 4-(Phenylethynyl)benzoic acid: (from oxidation)

  • 4-(Phenylethynyl)benzyl alcohol: (from reduction)

  • Various ester derivatives (from substitution reactions)

Scientific Research Applications

Chemistry: Ethyl 4-(phenylethynyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules. Its phenylethynyl group makes it a valuable building block for constructing larger aromatic compounds.

Biology: The compound has shown potential in biological studies, particularly in the development of antiviral, anti-inflammatory, and anticancer agents . Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine: Research is ongoing to explore the medicinal properties of this compound, including its potential use in pain management and neurological disorders .

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism by which Ethyl 4-(phenylethynyl)benzoate exerts its effects involves its interaction with biological targets such as enzymes and receptors. The phenylethynyl group can bind to specific sites on these targets, leading to modulation of biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

  • Ethyl 4-(2-phenylethynyl)benzoate

  • 4-(Phenylethynyl)benzoic acid

  • 4-(Phenylethynyl)benzyl alcohol

Uniqueness: Ethyl 4-(phenylethynyl)benzoate is unique due to its combination of the phenylethynyl group and the ethyl ester group, which provides versatility in chemical reactions and applications.

Properties

IUPAC Name

ethyl 4-(2-phenylethynyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O2/c1-2-19-17(18)16-12-10-15(11-13-16)9-8-14-6-4-3-5-7-14/h3-7,10-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXFGLUYWQJUQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C#CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405285
Record name ETHYL 4-(PHENYLETHYNYL)BENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63164-96-5
Record name ETHYL 4-(PHENYLETHYNYL)BENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl 4-iodobenzoate (5.0 g, 18.2 mmol) in DMF (8 mL) was added phenylacetylene (2.25 g, 22.1 mmol), Pd(Ph3P)4 (502 mg, 0.45 mmol), CuI (172 mg, 0.91 mmol) and diethylamine (2 mL). The reaction vessel was sealed and heated at 60° C. for 1 h in a microwave reactor. The reaction was cooled to room temperature, diluted with EtOAc:hexanes (2:1, 150 mL) and washed with water (2×100 mL) and brine (100 mL). The organic phase was dried over MgSO4, filtered and concentrated under vacuum. The crude product was purified by column chromatography (silica gel) using 0 to 10% EtOAc/hexanes to afford ethyl 4-(phenylethynyl)benzoate (7.89 g, 86%) as a pale yellow solid; 1H-nmr (400 MHz, CDCl3) δ 8.05 (d, J=8.0 Hz, 2H), 7.61 (d, J=8.0 Hz, 2H), 7.56 (dd, J=8.0, 2.0 Hz, 2H), 7.41-7.37 (m, 3H), 4.41 (q, J=7.0 Hz, 2H), 1.44 (t, J=7.0 Hz, 3H); LC (275 nM) 5.79 min (>98%); MS (ESI) m/z=250.9.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
502 mg
Type
catalyst
Reaction Step One
Name
CuI
Quantity
172 mg
Type
catalyst
Reaction Step One
[Compound]
Name
EtOAc hexanes
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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